1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol
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Overview
Description
1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where reagents like halogens, alkylating agents, or acylating agents are used to introduce different functional groups. The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties.
Scientific Research Applications
1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound is used in studying biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol can be compared with other thienopyridine derivatives, such as:
Thieno[2,3-b]pyridine: Known for its pharmacological activities, including anticancer and anti-inflammatory properties.
Thieno[3,4-b]pyridine: Used in the synthesis of various bioactive compounds and materials.
Thieno[3,2-d]pyrimidine: Exhibits diverse biological activities and is used in medicinal chemistry. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H12N2OS |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C11H12N2OS/c14-8-2-5-13(7-8)10-1-4-12-9-3-6-15-11(9)10/h1,3-4,6,8,14H,2,5,7H2 |
InChI Key |
AQFOMDDLGIPAMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=C3C(=NC=C2)C=CS3 |
Origin of Product |
United States |
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